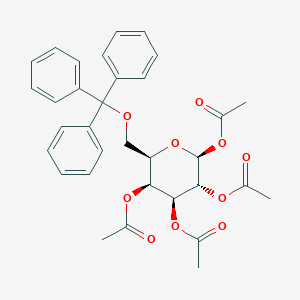

1,2,3,4-四-O-乙酰基-6-O-三苯甲基-β-D-半乳吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose, commonly known as Trityl Galactose, is a carbohydrate derivative that has gained attention in the scientific community due to its unique properties. This compound is a key intermediate in the synthesis of various glycosylated molecules, which are crucial in the development of drugs, vaccines, and other biologically active compounds.

科学研究应用

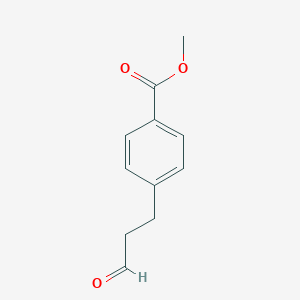

Antiviral Drug Synthesis

This compound plays a quintessential role as a benchmark entity aiding the synthesis of drugs intent on annihilating viruses . Its downstream product, known as acyclovir, has performed valiantly against the insidious herpes simplex virus .

Carbohydrate Research

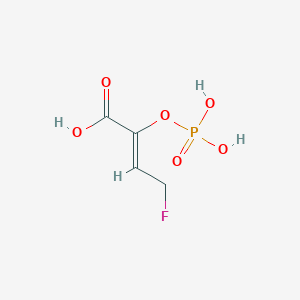

1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose is a type of carbohydrate. It is used in the synthesis of disaccharides and D-glucose6-phosphate . This makes it valuable in carbohydrate research, particularly in the study of complex carbohydrates and their roles in biological systems .

Inositol Synthase Substrate Study

Phosphorylated derivatives of this compound have proven valuable in the study of substrates for inositol synthase . Inositol synthase is an enzyme that plays a crucial role in the inositol phosphate metabolism pathway.

Preparation of Anionic Surfactants

This compound is also used for the preparation of anionic surfactants . Anionic surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They are commonly used in detergents and cleaning products.

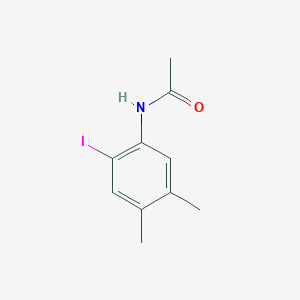

Anti-inflammatory Research

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-b-D-galactopyranose, a compound related to 1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose, is used in the synthesis of α- and β-linked acetamido pyranosides . These compounds have anti-inflammatory properties as inhibitors of TLR4 .

作用机制

Target of Action

It’s known that similar compounds are often used in the synthesis of disaccharides and d-glucose6-phosphate .

Mode of Action

The compound interacts with its targets through chemical reactions, specifically acetylation and tritylation . The acetyl groups increase the compound’s reactivity, making it a suitable intermediate in various chemical reactions .

Biochemical Pathways

The compound is involved in the synthesis of disaccharides and D-glucose6-phosphate . These biochemical pathways are crucial for energy production and storage in cells. The compound’s role in these pathways could potentially influence various downstream effects, including energy metabolism .

Pharmacokinetics

The presence of acetyl groups typically enhances a compound’s lipophilicity, which can improve its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it influences. As a precursor in the synthesis of disaccharides and D-glucose6-phosphate, it could potentially influence energy production and storage within cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactants can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be enhanced under acidic conditions due to the presence of acetyl groups .

属性

IUPAC Name |

[(2R,3S,4S,5R,6S)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29+,30+,31-,32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJGUFOLNHYRQE-UNKWROQRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)

![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)

![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)